Methyl 5-benzyl-3-methyl-1,2,4-dioxazole-3-carboxylate
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Overview
Description
Methyl 5-benzyl-3-methyl-1,2,4-dioxazole-3-carboxylate is a heterocyclic compound that features a dioxazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the dioxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzyl-3-methyl-1,2,4-dioxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of benzylamine with a suitable ester, followed by cyclization to form the dioxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-3-methyl-1,2,4-dioxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 5-benzyl-3-methyl-1,2,4-dioxazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-benzyl-3-methyl-1,2,4-dioxazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-benzyl-3-methyl-1,3,4-oxadiazole-2-carboxylate
- Methyl 5-benzyl-3-methyl-1,2,4-triazole-3-carboxylate
- Methyl 6-benzyl-3-hydroxy-3,6-dimethyl-1,2-dioxane-4-carboxylate
Uniqueness
Methyl 5-benzyl-3-methyl-1,2,4-dioxazole-3-carboxylate is unique due to the presence of the dioxazole ring, which imparts distinct chemical properties compared to other similar compounds. The specific arrangement of atoms and functional groups in this compound allows for unique interactions and reactivity, making it a valuable scaffold in various applications.
Properties
CAS No. |
64686-56-2 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 5-benzyl-3-methyl-1,2,4-dioxazole-3-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-12(11(14)15-2)13-10(16-17-12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
DMOYYBTZVWSAED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(OO1)CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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